2,3-Difluoro-4-(trifluoromethyl)benzonitrile
Overview
Description
2,3-Difluoro-4-(trifluoromethyl)benzonitrile, also known as DFTBN, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a starting material for a variety of synthetic reactions. This compound has been used in a variety of research applications, such as drug synthesis, protein labeling, and fluorescence studies. DFTBN is a useful molecule for its ability to undergo substitution reactions, as well as its fluorescence properties.
Scientific Research Applications
Organic Synthesis
“2,3-Difluoro-4-(trifluoromethyl)benzonitrile” is used as a key intermediate in organic synthesis . It’s a versatile compound that can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals .
Fluorine-Containing Drugs
This compound is found in several FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . The presence of fluorine or fluorine-containing functional groups in these compounds can enhance their pharmacological activities .
Synthesis of Fluvoxamine
4-(Trifluoromethyl)benzonitrile, a compound closely related to “2,3-Difluoro-4-(trifluoromethyl)benzonitrile”, is a key intermediate in the synthesis of fluvoxamine . Fluvoxamine is a medication used to treat obsessive-compulsive disorder (OCD) and social anxiety disorder .
Nickel-Catalyzed Arylcyanation Reaction
4-(Trifluoromethyl)benzonitrile participates in nickel-catalyzed arylcyanation reactions . This type of reaction is used in the synthesis of complex organic compounds .
Synthesis of Pexidartinib
The compound is used in the synthesis of pexidartinib , a medication used to treat tenosynovial giant cell tumor (TGCT), a rare condition where non-cancerous tumors form in the joints .
Synthesis of Selinexor
“2,3-Difluoro-4-(trifluoromethyl)benzonitrile” is used in the synthesis of selinexor , a medication used to treat multiple myeloma, a type of cancer that forms in white blood cells .
properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNHHKLZBCDJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371818 | |
Record name | 2,3-difluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethyl)benzonitrile | |
CAS RN |
240122-24-1 | |
Record name | 2,3-difluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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